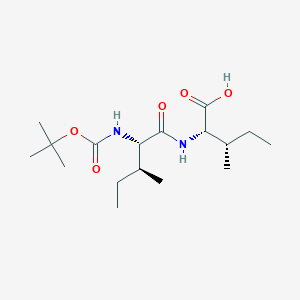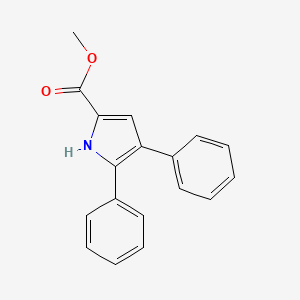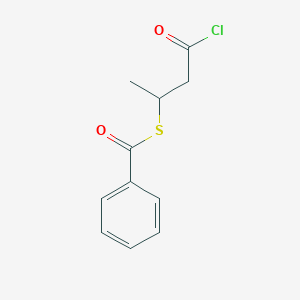
S-(4-Chloro-4-oxobutan-2-yl) benzenecarbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Chloro-4-oxobutan-2-yl) benzenecarbothioate: is a chemical compound known for its unique structure and properties It consists of a benzenecarbothioate group attached to a 4-chloro-4-oxobutan-2-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Chloro-4-oxobutan-2-yl) benzenecarbothioate typically involves the reaction of benzenecarbothioic acid with 4-chloro-4-oxobutan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: S-(4-Chloro-4-oxobutan-2-yl) benzenecarbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-(4-Chloro-4-oxobutan-2-yl) benzenecarbothioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
S-(4-Chloro-4-oxobutan-2-yl) benzenecarbothioate: can be compared with other benzenecarbothioate derivatives and compounds containing the 4-chloro-4-oxobutan-2-yl group.
Uniqueness:
- The presence of both the benzenecarbothioate and 4-chloro-4-oxobutan-2-yl groups in a single molecule gives it unique reactivity and potential applications that are not observed in other similar compounds.
Vergleich Mit ähnlichen Verbindungen
- Benzenecarbothioic acid derivatives
- 4-Chloro-4-oxobutan-2-yl derivatives
This detailed article provides an overview of S-(4-Chloro-4-oxobutan-2-yl) benzenecarbothioate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
67714-32-3 |
|---|---|
Molekularformel |
C11H11ClO2S |
Molekulargewicht |
242.72 g/mol |
IUPAC-Name |
S-(4-chloro-4-oxobutan-2-yl) benzenecarbothioate |
InChI |
InChI=1S/C11H11ClO2S/c1-8(7-10(12)13)15-11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI-Schlüssel |
NALQAWZGCQWEQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)Cl)SC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![calcium;[3-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B14479215.png)
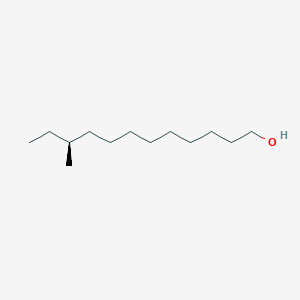
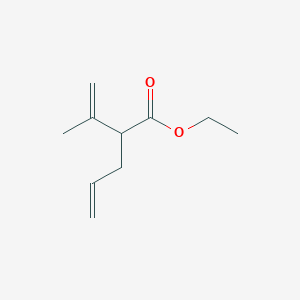
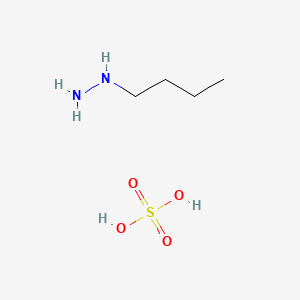
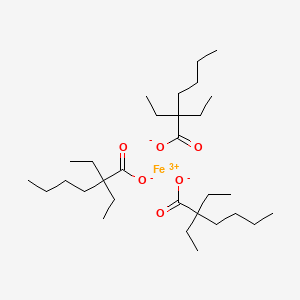
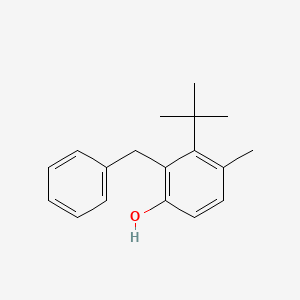
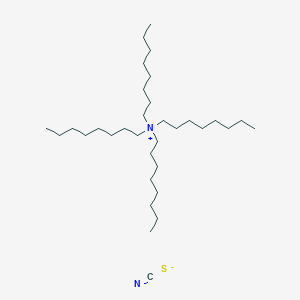
![4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL](/img/structure/B14479246.png)
![5,6-Dihydropyrido[2,3-d]pyridazine](/img/structure/B14479248.png)
